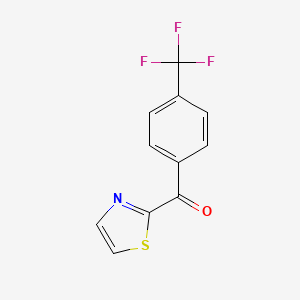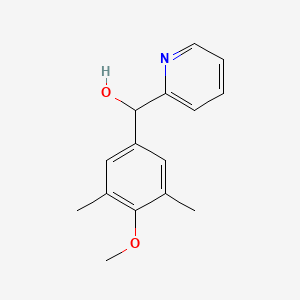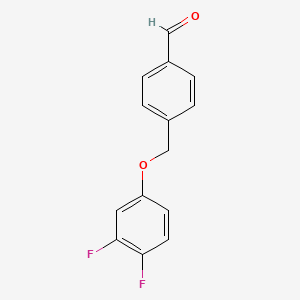![molecular formula C12H18O3S B7999640 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol](/img/structure/B7999640.png)
3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol is an organic compound that features a 1,3-dioxane ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like KMnO4, reducing agents like LiAlH4, and various nucleophiles and electrophiles . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can lead to the formation of alcohols or other reduced species .
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol involves its interaction with molecular targets through its functional groups. The 1,3-dioxane ring and thienyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The pathways involved may include nucleophilic attack, electrophilic addition, and other common organic reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol
- Other 1,3-dioxane derivatives with different substituents on the thienyl group
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol is unique due to its specific combination of the 1,3-dioxane ring and the 3-methyl-2-thienyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-methylthiophen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-9-5-8-16-12(9)10(13)3-4-11-14-6-2-7-15-11/h5,8,10-11,13H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKORBKWQUVSRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CCC2OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol](/img/structure/B7999618.png)






